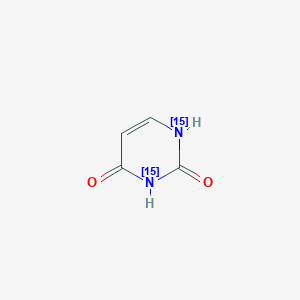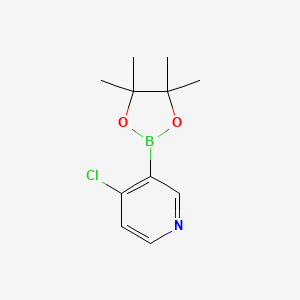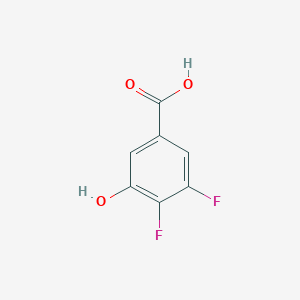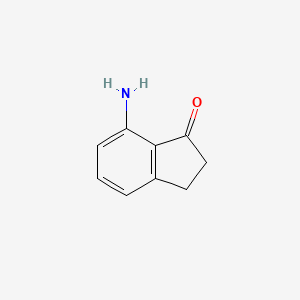
Uracil-15N2
Overview
Description
Uracil-15N2 is a stable isotopically labeled compound of uracil, a pyrimidine nucleobase found in ribonucleic acid (RNA). The isotopic labeling involves the incorporation of nitrogen-15 isotopes at specific positions within the uracil molecule. This compound is primarily used in scientific research to study various biochemical and physiological processes due to its unique isotopic properties.
Mechanism of Action
Target of Action
Uracil-15N2 is a labeled form of uracil, a common and naturally occurring pyrimidine derivative . It is one of the four nucleobases in the nucleic acid of RNA . The primary targets of uracil are the enzymes involved in the synthesis and metabolism of RNA.
Pharmacokinetics
The pharmacokinetics of this compound is expected to be similar to that of uracil. Uracil is rapidly absorbed and widely distributed in the body. It is metabolized in the liver and excreted in the urine . .
Biochemical Analysis
Biochemical Properties
Uracil-15N2 plays a crucial role in various biochemical reactions, particularly those involving nucleic acids. It is involved in the synthesis and repair of RNA. This compound interacts with several enzymes, including uracil-DNA glycosylase, which is responsible for the removal of uracil from DNA molecules. This interaction is essential for maintaining the integrity of genetic information by preventing mutations that could arise from the presence of uracil in DNA. Additionally, this compound is a substrate for dihydropyrimidine dehydrogenase, an enzyme involved in the catabolism of pyrimidines .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by participating in the regulation of gene expression and cellular metabolism. The incorporation of this compound into RNA can affect the stability and function of RNA molecules, thereby impacting protein synthesis and cell signaling pathways. In cancer cells, the accumulation of uracil in DNA can lead to replication stress and genomic instability, highlighting the importance of this compound in studying cancer biology .
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into RNA and DNA, where it can participate in various biochemical processes. This compound binds to specific enzymes such as uracil-DNA glycosylase, facilitating the removal of uracil from DNA and preventing mutations. Additionally, this compound can inhibit or activate certain enzymes involved in pyrimidine metabolism, thereby influencing cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is crucial for its use in long-term studies. It has been observed that this compound remains stable under standard laboratory conditions, allowing for consistent results in biochemical assays. Its degradation over extended periods can affect the accuracy of experimental outcomes. Long-term exposure to this compound in cell cultures has shown that it can lead to alterations in cellular function and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound is well-tolerated and can be used to study metabolic pathways and enzyme interactions without causing significant toxicity. At high doses, this compound can lead to toxic effects, including disruptions in cellular metabolism and adverse physiological responses. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the pyrimidine salvage pathway and the catabolism of pyrimidines. It interacts with enzymes such as dihydropyrimidine dehydrogenase and thymidine phosphorylase, which play key roles in the metabolism of pyrimidine nucleotides. The incorporation of this compound into these pathways allows for the study of metabolic flux and the regulation of nucleotide levels in cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can be taken up by cells via nucleoside transporters and incorporated into RNA and DNA. The distribution of this compound within tissues depends on its interaction with cellular transport mechanisms and its ability to cross cellular membranes. This distribution is essential for understanding the localization and accumulation of this compound in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus and cytoplasm, where it is incorporated into RNA and DNA. The presence of this compound in these compartments allows it to participate in various biochemical processes, including transcription and replication. Additionally, this compound can be targeted to specific organelles through post-translational modifications and targeting signals, influencing its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uracil-15N2 typically involves the incorporation of nitrogen-15 isotopes into the uracil molecule. One common method is the reaction of labeled urea with malonic acid derivatives under controlled conditions. The reaction proceeds through a series of steps, including condensation, cyclization, and dehydration, to yield the labeled uracil compound. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the efficient incorporation of the nitrogen-15 isotopes.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced techniques to ensure the consistent incorporation of nitrogen-15 isotopes. The production process is carefully monitored to maintain the isotopic purity and yield of the final product. The compound is then purified using techniques such as crystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Uracil-15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uracil derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert this compound into dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like halides or amines, under conditions that favor the displacement of specific atoms or groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield uracil derivatives with hydroxyl or carbonyl groups, while reduction can produce dihydro uracil derivatives. Substitution reactions can result in a variety of substituted uracil compounds with different functional groups.
Scientific Research Applications
Uracil-15N2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in isotope labeling studies to investigate reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and turnover of uracil in nucleic acids.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of uracil-containing drugs.
Industry: Applied in the development of new materials and processes that require precise isotopic labeling.
Comparison with Similar Compounds
Similar Compounds
Uracil-2-13C,15N2: Another isotopically labeled uracil compound with both carbon-13 and nitrogen-15 isotopes.
Uracil-15N2,5,6-d2: A compound with nitrogen-15 and deuterium isotopes.
Uridine-15N2: A nucleoside analog with nitrogen-15 isotopes.
Uniqueness
This compound is unique due to its specific isotopic labeling, which allows for precise tracking and analysis in various scientific studies. Compared to other labeled compounds, this compound provides distinct advantages in terms of sensitivity and specificity in detecting biochemical processes. Its use in combination with advanced analytical techniques enables researchers to gain deeper insights into the molecular mechanisms underlying various biological and chemical phenomena.
Properties
IUPAC Name |
(1,3-15N2)1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAKRJDGNUQOIC-MPOCSFTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[15NH]C(=O)[15NH]C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480694 | |
| Record name | Uracil-15N2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5522-55-4 | |
| Record name | Uracil-15N2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,2S)-2-[(4-chlorophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1365292.png)
![(1R,2R)-2-[(2-methylphenyl)amino]cyclopentan-1-ol](/img/structure/B1365293.png)

![3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine](/img/structure/B1365297.png)






![4-(3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol](/img/structure/B1365308.png)
